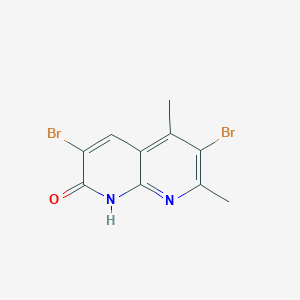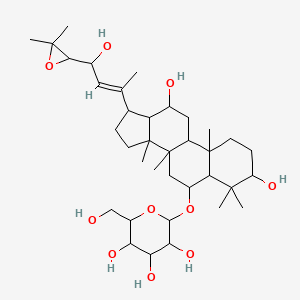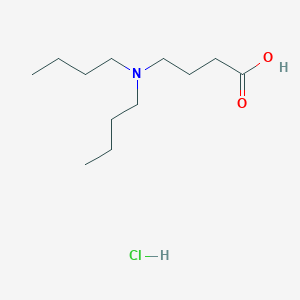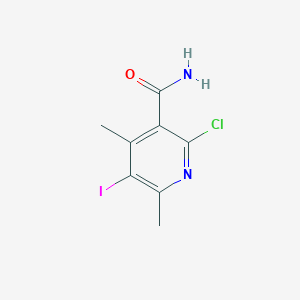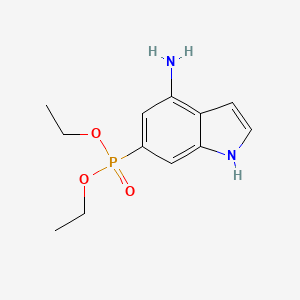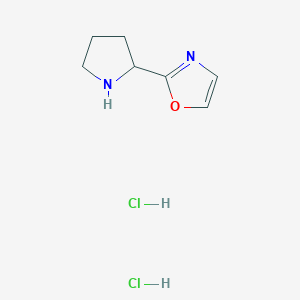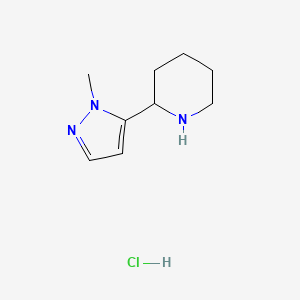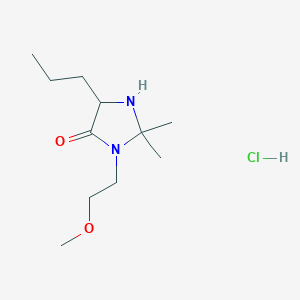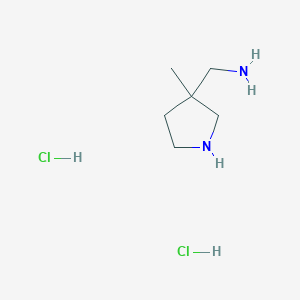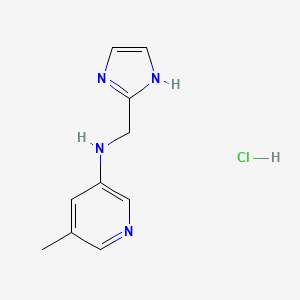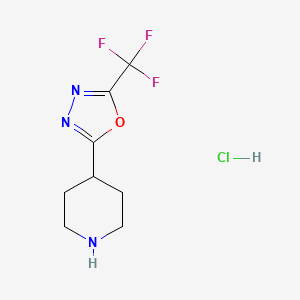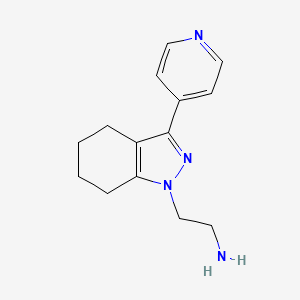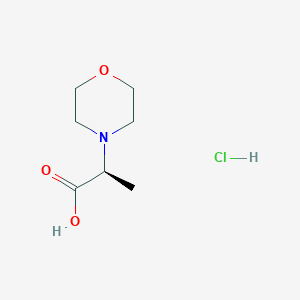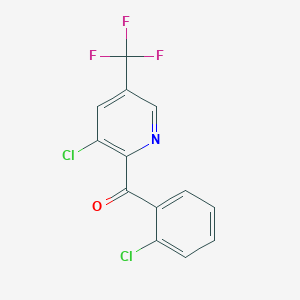
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone
Übersicht
Beschreibung
“3-Chloro-5-(trifluoromethyl)pyridin-2-yl” is a halogenated pyridine derivative and a fluorinated building block . It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . “2-chlorophenyl” is a chlorinated phenyl group, but specific information about it was not found in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-5-(trifluoromethyl)pyridin-2-yl” include a liquid form, a refractive index of n20/D 1.433 (lit.), a boiling point of 50-55 °C/11 mmHg (lit.), a melting point of 16-20 °C (lit.), and a density of 1.524 g/mL at 25 °C (lit.) . The specific physical and chemical properties of “(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone” were not found in the search results.Wissenschaftliche Forschungsanwendungen
Agrochemicals
Scientific Field
Agrochemistry Application Summary: This compound is used in the synthesis of agrochemicals due to its unique physicochemical properties, which enhance the biological activity of pesticides . Methods of Application:
- Experimental Procedures: Utilization of vapor-phase reactions for the synthesis of derivatives. Results: More than 20 new agrochemicals containing trifluoromethylpyridine (TFMP) derivatives have been introduced, showing enhanced pest control properties .
Pharmaceuticals
Scientific Field
Pharmaceutical Chemistry Application Summary: TFMP derivatives, including our compound of interest, are used in pharmaceuticals for their potential biological activities . Methods of Application:
- Experimental Procedures: Clinical trials for evaluating efficacy and safety. Results: Five pharmaceutical products containing the TFMP moiety have been approved, with many more undergoing clinical trials .
Animal Health Products
Scientific Field
Veterinary Medicine Application Summary: The compound is used in veterinary products to improve animal health and treat diseases . Methods of Application:
- Experimental Procedures: Trials for assessing the effectiveness in animals. Results: Two veterinary products containing TFMP derivatives have been granted market approval .
Organic Synthesis
Scientific Field
Organic Chemistry Application Summary: The compound serves as a reagent, catalyst, and intermediate in organic synthesis . Methods of Application:
Functional Materials
Scientific Field
Material Science Application Summary: The unique characteristics of TFMP derivatives are exploited in the development of functional materials . Methods of Application:
Crop Protection
Scientific Field
Crop Science Application Summary: The compound is used in crop protection to safeguard against pests and diseases . Methods of Application:
These applications demonstrate the versatility of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone across different scientific fields, leveraging its unique chemical properties for various beneficial outcomes. The detailed methods and results highlight the compound’s significance in research and industry. For more specific data and statistical analyses, the original research articles and reviews would provide in-depth information .
Antibacterial Agents
Scientific Field
Microbiology Application Summary: This compound has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . Methods of Application:
- Experimental Procedures: In vitro testing against bacterial strains. Results: The compound exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus and was found to attenuate secondary metabolism in bacteria .
Chemical Synthesis Intermediates
Scientific Field
Synthetic Chemistry Application Summary: The compound is used as an intermediate in the synthesis of various organic chemicals, particularly in vapor-phase reactions . Methods of Application:
- Experimental Procedures: Liquid-phase and vapor-phase chlorination processes. Results: Enabled the creation of a wide range of fluorinated compounds with diverse applications .
Pesticide Development
Scientific Field
Pesticide Chemistry Application Summary: The compound’s derivatives are extensively used in the development of new pesticides, leveraging the unique properties of the fluorine atom . Methods of Application:
- Experimental Procedures: Laboratory and field testing for efficacy and safety. Results: Over 50% of the pesticides introduced in the last two decades have been fluorinated, with many containing the trifluoromethyl group .
Functionalization of Organic Molecules
Scientific Field
Organic Chemistry Application Summary: The compound is utilized for the regioexhaustive functionalization of organic molecules, serving as a model substrate in research . Methods of Application:
- Experimental Procedures: Regioselective chemical reactions. Results: Enhanced understanding and capabilities in the selective modification of organic compounds .
These additional applications further illustrate the broad utility of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone in scientific research and industry. Its role as an intermediate, catalyst, and reagent in various chemical processes underscores its importance in advancing chemical synthesis and developing new products with improved properties and efficacy. The compound’s impact is significant across multiple fields, from microbiology to material science, showcasing its versatility and the ongoing potential for novel applications. For detailed experimental procedures and quantitative data, consulting specific scientific publications would be necessary .
Antifungal Agents
Scientific Field
Mycology Application Summary: This compound has been explored for its potential use as an antifungal agent, particularly against crop pathogens . Methods of Application:
- Experimental Procedures: Laboratory assays and field trials to assess fungicidal activity. Results: Demonstrated efficacy in inhibiting the growth of various fungal species affecting crops, contributing to improved plant health and yield .
Organic Electronics
Scientific Field
Electronics Application Summary: The electronic properties of TFMP derivatives make them suitable for use in organic electronic devices . Methods of Application:
- Experimental Procedures: Fabrication and testing of organic transistors and diodes. Results: Enhanced performance of organic electronic devices due to the stability and conductive properties of TFMP derivatives .
Fluorinated Coatings
Scientific Field
Material Chemistry Application Summary: The compound is used in the production of fluorinated coatings, which offer high resistance to chemicals and temperature . Methods of Application:
- Experimental Procedures: Application of coatings and evaluation of their protective qualities. Results: Coatings with superior durability and resistance, suitable for industrial and consumer products .
Chemical Sensors
Scientific Field
Analytical Chemistry Application Summary: The unique properties of TFMP derivatives are utilized in the development of chemical sensors for environmental monitoring . Methods of Application:
- Experimental Procedures: Calibration and testing of sensors in various environments. Results: Sensitive and accurate detection of environmental pollutants and hazardous substances .
Nuclear Medicine
Scientific Field
Nuclear Medicine Application Summary: Research into the use of TFMP derivatives in radiolabeling for diagnostic imaging . Methods of Application:
- Experimental Procedures: Imaging studies using positron emission tomography (PET) and single-photon emission computed tomography (SPECT). Results: Improved imaging agents for the diagnosis of diseases, including cancer .
Catalysis
Scientific Field
Catalysis Application Summary: The compound serves as a catalyst in various chemical reactions due to its ability to stabilize transition states . Methods of Application:
Safety And Hazards
“3-Chloro-5-(trifluoromethyl)pyridin-2-yl” is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. Protective measures include wearing protective gloves, clothing, eye protection, and face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . The specific safety and hazards of “(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone” were not found in the search results.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3NO/c14-9-4-2-1-3-8(9)12(20)11-10(15)5-7(6-19-11)13(16,17)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJINSSHNXLGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II)](/img/structure/B1436151.png)
